Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity Precursors
Rapid Synthesis Techniques : Valle et al. (2018) describe a rapid room temperature synthesis method for Diethyl 2-((4-nitroanilino)methylene)malonate, an important precursor for multistage synthesis of quinoline derivatives with antiviral, immunosuppressive, anticancer, and photoprotector activities. This synthesis method is highlighted for its efficiency and potential for industrial scale production due to its convenience and reaction conditions at room temperature, providing yields ranging from 45-53% (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Triheterocyclic Synthesis : Dave and Shukla (1997) utilized Diethyl ethoxymethylenemalonate for the novel synthesis of triheterocyclic 3-carbethoxy-9,ll-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, showcasing the compound's utility in creating complex heterocyclic structures, which are often sought after for their pharmacological properties (Dave & Shukla, 1997).
Microwave-mediated Synthesis : A study by Eynde et al. (2001) demonstrates the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions using Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This highlights the role of similar compounds in facilitating the development of novel synthesis methods that are more environmentally friendly and efficient (Eynde, Hecq, Kataeva, & Kappe, 2001).
Supramolecular Chemistry and Molecular Interactions
- Supramolecular Assembly Formation : Insights into the supramolecular assembly formation of derivatives of Diethyl 2-(((aryl)amino)methylene)malonate (DAM) assisted via non-covalent interactions were provided by Shaik, Angira, and Thiruvenkatam (2019). Their work underscores the importance of understanding molecular interactions and the influence of substituents on the formation and stability of supramolecular architectures, which are crucial for the design of molecular sensors, catalysts, and materials (Shaik, Angira, & Thiruvenkatam, 2019).
Safety and Hazards
Properties
IUPAC Name |
diethyl 2-[[2-[4-(furan-2-carbonyloxy)phenyl]pyrimidin-4-yl]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7/c1-3-29-21(26)18(22(27)30-4-2)14-16-11-12-24-20(25-16)15-7-9-17(10-8-15)32-23(28)19-6-5-13-31-19/h5-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTIVAXMCBRSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=NC(=NC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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